4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a hydroxy-thiophenyl-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 4-aminobenzamide with dimethylamine under suitable conditions.
Introduction of the Hydroxy-Thiophenyl-Propyl Side Chain: The hydroxy-thiophenyl-propyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with 2-bromo-2-(thiophen-2-yl)propan-1-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)-N-(2-oxo-2-(thiophen-2-yl)propyl)benzamide.
Reduction: Formation of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy-thiophenyl-propyl side chain can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-3-yl)propyl)benzamide: Similar structure but with a thiophen-3-yl group.
4-(dimethylamino)-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but with a furan-2-yl group.
Uniqueness
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is unique due to the specific positioning of the thiophen-2-yl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(20,14-5-4-10-21-14)11-17-15(19)12-6-8-13(9-7-12)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXTIWAYFXLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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